Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
Overview
Description
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl group are known to have large applications in synthetic organic chemistry .
Mode of Action
The mode of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .
Biochemical Pathways
The tert-butyl group is known to have a unique reactivity pattern and is used in chemical transformations, biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to the creation of a variety of new compounds .
Action Environment
It’s known that the stability of compounds with the tert-butoxycarbonyl group can be influenced by environmental factors such as ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a hydroxyl group at the para position of the phenyl ring. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.
Scientific Research Applications
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is derived.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
Boc-Phenylalanine: Similar in structure but lacks the hydroxyl group.
Uniqueness
Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and biochemical research.
Properties
IUPAC Name |
(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375902 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-89-6 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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